N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and a 4-oxo-4H-chromene-2-carboxamide moiety. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and bioisosteric properties, making it a key scaffold in medicinal chemistry. The 5-chlorothiophene substituent introduces halogen-mediated hydrophobic interactions, while the chromene carboxamide contributes to π-π stacking and hydrogen-bonding capabilities. This compound is hypothesized to exhibit diverse biological activities, including antimicrobial or enzyme inhibitory effects, based on structural analogs described in the literature .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O4S/c17-13-6-5-12(25-13)15-19-20-16(24-15)18-14(22)11-7-9(21)8-3-1-2-4-10(8)23-11/h1-7H,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPSHHSRHUWNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using thionyl chloride.
Formation of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole: This involves the cyclization of 5-chlorothiophene-2-carboxylic acid hydrazide with a suitable reagent like phosphorus oxychloride.
Coupling with 4-oxochromene-2-carboxylic acid: The final step involves coupling the oxadiazole derivative with 4-oxochromene-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s 1,3,4-oxadiazole core distinguishes it from analogs with other heterocycles, such as thiadiazoles or thiazolidinones. For example:
- Thiadiazole Analogs : Compounds like 4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide () replace the oxygen atom in oxadiazole with sulfur, increasing electronegativity and altering binding affinities .
- Thiazolidinone Analogs: 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () incorporates a thiazolidinone ring, which enhances conformational flexibility but reduces metabolic stability compared to rigid oxadiazoles .
Functional Group Modifications
- Benzamide vs. Chromene Carboxamide : The target compound’s chromene carboxamide moiety differentiates it from analogs like N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 8 in ), where a simple benzamide group is present. The chromene system may improve π-π interactions in biological targets .
- Sulfamoyl vs. Carboxamide : N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide () replaces the carboxamide with a sulfamoyl group, enhancing solubility but reducing lipophilicity .
Substituent Effects on Bioactivity
- Halogenation: The 5-chlorothiophene group in the target compound contrasts with non-halogenated analogs like N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11 in ). Chlorine’s electronegativity may improve target binding in hydrophobic pockets .
- Allyl/Propyl Sulfanyl Groups : Derivatives such as 6-chloro-7-methyl-4-oxo-N-[5-(prop-2-enylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide () introduce sulfur-containing side chains, which could modulate redox activity or toxicity profiles .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has attracted considerable attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H13ClN4O3S
- Molecular Weight : Approximately 373.77 g/mol
- Key Functional Groups : Chromene moiety, oxadiazole ring, and chlorothiophene substituent.
These structural elements contribute to its unique biological activity and interaction with various molecular targets.
Biological Activity Overview
Recent studies have highlighted several significant biological activities of this compound, including:
-
Antiviral Activity :
- The compound has shown promising results against the influenza virus A/Puerto Rico/8/34 (H1N1). Cell-based assays demonstrated its ability to inhibit viral replication by targeting the RNA polymerase PB1-PB2 subunits.
-
Antimicrobial Activity :
- It exhibits potent activity against resistant strains of Neisseria gonorrhoeae by inhibiting enzymes essential for bacterial growth. The compound disrupts cell wall synthesis and DNA replication in bacterial cells.
-
Anticancer Potential :
- Preliminary studies suggest that the compound may possess anticancer properties, although specific mechanisms and efficacy require further investigation.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound binds to specific enzymes involved in critical biochemical pathways, leading to inhibition of cell growth and proliferation in pathogens.
- Molecular Docking Studies : Computational modeling has revealed strong binding interactions with viral targets, which elucidates its potential as an antiviral agent.
Antiviral Activity Study
A systematic screening of various synthesized compounds including this compound was conducted to evaluate their antiviral properties. The results indicated a significant reduction in viral titers in treated cells compared to controls, suggesting effective inhibition of the influenza virus.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Viral Titer (PFU/mL) | 10^6 | 10^3 |
| Cell Viability (%) | 80% | 50% |
Antimicrobial Study
In an antimicrobial evaluation against Neisseria gonorrhoeae, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Neisseria gonorrhoeae | 0.5 |
| Ciprofloxacin | 4 |
ADMET Profiling
The pharmacokinetic properties of this compound were assessed through ADMET profiling. Key findings include:
| Property | Result |
|---|---|
| Absorption | Good |
| Distribution | Moderate |
| Metabolism | Moderate |
| Excretion | Renal |
| Toxicity | Low |
These properties suggest favorable characteristics for drug development.
Q & A
Q. Critical Parameters :
- Temperature control during cyclization to avoid side products.
- Use of moisture-free solvents to prevent hydrolysis of intermediates.
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Identify protons on the chromene ring (δ 6.8–8.2 ppm) and oxadiazole-linked thiophene (δ 7.3–7.5 ppm). Carbonyl groups (C=O) appear at ~165–175 ppm .
- IR Spectroscopy : Confirm amide (N–H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹) and oxadiazole (C=N: ~1600 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
SAR Strategies :
Q. Methodology :
- Synthesize derivatives with systematic substitutions.
- Test against target enzymes (e.g., kinases, microbial proteins) using enzyme inhibition assays (IC₅₀ determination) .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
Root Causes :
- Purity discrepancies (e.g., residual solvents affecting assays).
- Assay conditions (pH, temperature, cell lines).
Q. Resolution Workflow :
Replicate Synthesis : Use standardized protocols (e.g., USP guidelines) to ensure ≥98% purity (HPLC-UV, λ = 254 nm) .
Cross-Validate Assays : Compare results across multiple platforms (e.g., fluorescence-based vs. colorimetric assays) .
Control Variables : Use reference inhibitors (e.g., staurosporine for kinases) and standardized cell lines (e.g., HEK293 vs. HeLa) .
Advanced: What experimental approaches are recommended to elucidate the mechanism of action?
Answer:
In Silico and In Vitro Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR). Focus on binding affinity (ΔG) and key residues (e.g., Ser536 in COX-2) .
- Cellular Assays :
- Enzyme Kinetics : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
Basic: What analytical methods ensure purity and stability during storage?
Answer:
- Purity : HPLC with C18 columns (acetonitrile/water gradient, retention time ~12–15 min) and elemental analysis (C, H, N within ±0.4% theoretical) .
- Stability :
Advanced: How can researchers design experiments to probe metabolic pathways and toxicity?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation) and phase II (glucuronidation) products .
- Toxicity Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
